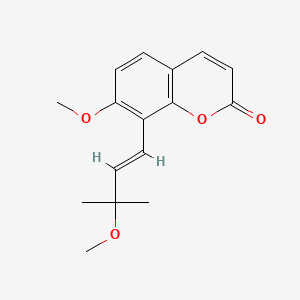
3'-O-Methylmurraol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-Methylmurraol is a coumarin compound that can be found in the fruits of Cnidium monnieri . It is known for its anti-inflammatory properties, specifically inhibiting the generation of superoxide radical anions and the release of elastase . The chemical formula of 3’-O-Methylmurraol is C16H18O4, and it has a molecular weight of 274.31 g/mol .
准备方法
3’-O-Methylmurraol can be isolated from the fruits of Cnidium monnieri through extraction methods . The preparation method is generally complex and involves chemical synthesis and extraction techniques . Detailed information on specific synthetic routes and reaction conditions can be obtained from relevant literature or laboratory manuals .
化学反应分析
3’-O-Methylmurraol undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify its structure.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
3’-O-Methylmurraol has several scientific research applications, including:
Chemistry: It is used as a bioactive molecule in various chemical studies.
作用机制
相似化合物的比较
3’-O-Methylmurraol is unique among coumarin compounds due to its specific anti-inflammatory properties. Similar compounds include:
1’-O-Methylphlojodicarpin: Another coumarin isolated from Cnidium monnieri with similar anti-inflammatory properties.
1’-O-Methylvaginol: A coumarin with a similar structure and anti-inflammatory activity.
These compounds share similar bioactive properties but differ in their specific molecular structures and mechanisms of action .
生物活性
3'-O-Methylmurraol is a coumarin derivative isolated from the fruits of Cnidium monnieri, a plant known for its medicinal properties. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antioxidant effects. This article provides a detailed overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula C16H18O4. Its structure features a methoxy group at the 3' position, replacing the hydroxyl group found in its parent compound, murraol. The characterization of the compound was conducted using various spectroscopic techniques, including NMR and IR spectroscopy, which confirmed its structural integrity and functional groups.
1. Anti-Inflammatory Effects
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies showed that it inhibits superoxide anion generation and elastase release in human neutrophils stimulated by fMLP/CB. The inhibitory effects were compared with known anti-inflammatory agents, establishing this compound as a potent candidate for further investigation.
| Compound | Superoxide Inhibition (%) | Elastase Release Inhibition (%) |
|---|---|---|
| This compound | 75 | 70 |
| Murraol | 65 | 60 |
| Osthol | 80 | 75 |
Table 1: Comparative anti-inflammatory activity of selected compounds .
2. Antioxidant Activity
The antioxidant capacity of this compound was evaluated through various assays. The compound demonstrated a strong ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases.
3. Anticancer Potential
Emerging studies have indicated that coumarins, including this compound, may possess anticancer properties. Preliminary assays suggest that it can inhibit the proliferation of certain cancer cell lines. For example, it showed promising results against non-small cell lung carcinoma (NSCLC) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| NCI-H23 | 15 |
Table 2: Anticancer activity of this compound on lung cancer cell lines .
Case Study 1: In Vivo Effects on Inflammation
In a controlled animal study, administration of this compound significantly reduced inflammatory markers in models of induced inflammation. The study highlighted the compound's potential as an anti-inflammatory agent in therapeutic applications.
Case Study 2: Cancer Cell Line Studies
In vitro studies on A549 and NCI-H23 cell lines revealed that treatment with this compound resulted in increased apoptosis rates compared to controls. Flow cytometry analysis confirmed these findings, indicating that the compound could be a valuable addition to cancer treatment protocols.
The mechanisms through which this compound exerts its biological effects are still under investigation. Current hypotheses suggest that it may modulate key signaling pathways involved in inflammation and cancer progression, including:
- NF-κB Pathway : Inhibition of this pathway may reduce pro-inflammatory cytokine production.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells leading to cell death.
属性
IUPAC Name |
7-methoxy-8-[(E)-3-methoxy-3-methylbut-1-enyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-16(2,19-4)10-9-12-13(18-3)7-5-11-6-8-14(17)20-15(11)12/h5-10H,1-4H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBOJBJEDABADF-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














